2-(2-Aminophenyl)oxazolo[5,4-b]pyridine
Description
Significance of Fused Oxazole-Pyridine Heterocycles in Contemporary Chemical Research
Fused heterocyclic compounds, which feature two or more rings sharing atoms, often exhibit enhanced chemical stability, unique electronic properties, and improved biological activity compared to their individual components. ias.ac.in The fusion of an oxazole (B20620) ring and a pyridine (B92270) ring creates a rigid, planar structure that can interact effectively with biological targets. ias.ac.in This structural characteristic is a key reason for their prominence in pharmaceutical research.
The oxazole nucleus itself is a five-membered heterocyclic ring that is a common scaffold in medicinal chemistry, known to be a part of many compounds with favorable biological activities. tandfonline.com When fused with a pyridine ring—a six-membered heterocycle found in many important biological molecules like Vitamin B6—the resulting oxazolopyridine system becomes a privileged scaffold for drug discovery. tandfonline.comresearchgate.net
Academic interest in oxazolopyridine derivatives has grown significantly over the last decade. tandfonline.com Researchers have successfully synthesized a variety of these compounds and evaluated them for a wide range of pharmacological properties. Studies have revealed that molecules incorporating the oxazolo[5,4-b]pyridine (B1602731) and the related oxazolo[4,5-b]pyridine (B1248351) skeletons possess significant biological potential, including anticancer, anti-inflammatory, and kinase inhibitory activities. tandfonline.comresearchgate.netnih.gov For instance, derivatives of the isomeric thiazolo[5,4-b]pyridine (B1319707) scaffold have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) and c-KIT, targets of high relevance in cancer therapy. nih.govnih.gov This broad spectrum of activity underscores the importance of these fused systems in the development of novel therapeutic agents.
| Scaffold | Reported Biological Activity | Therapeutic Area | Reference |
|---|---|---|---|
| Oxazolo[4,5-b]pyridine | GSK-3β Inhibition | Anti-inflammatory | nih.gov |
| Oxazolo[5,4-d]pyrimidine (B1261902) | VEGFR-2 Inhibition | Anticancer | mdpi.com |
| Thiazolo[5,4-b]pyridine | PI3K Inhibition | Anticancer | nih.gov |
| Thiazolo[5,4-b]pyridine | c-KIT Inhibition | Anticancer (GIST) | nih.gov |
Historical Context of Oxazolo[5,4-b]pyridine Scaffold Synthesis and Investigation
The synthesis of the oxazolo[5,4-b]pyridine core has been approached through various chemical strategies, evolving over time to improve yield, efficiency, and substrate scope. A primary and well-established method involves the cyclization of readily accessible aminopyridinol derivatives. tandfonline.comresearchgate.net Specifically, 2-amino-3-hydroxypyridine (B21099) serves as a key starting material for the construction of the oxazolo[5,4-b]pyridine ring system.
More recent research has focused on developing milder and more efficient protocols. For example, one-pot methods have been developed that utilize catalysts like phenylboronic acid-NaCN to synthesize derivatives such as 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines. researchgate.net Another advancement involves the acylation of 3-aminopyridine-2(1H)-ones with cyclic anhydrides, where the initially formed monoamides undergo intramolecular cyclization to yield the desired oxazolo[5,4-b]pyridine derivatives. researchgate.net These modern approaches not only provide higher yields and purity but also expand the range of accessible derivatives for biological screening and other applications.
Overview of Current Academic Research Trajectories for the 2-(2-Aminophenyl)oxazolo[5,4-b]pyridine System
The specific compound, this compound, represents a key structure within this class of heterocycles. Its synthesis can be envisioned through the chemical modification of related precursors. A common synthetic strategy involves the preparation of 2-(2-Nitrophenyl)oxazolo[5,4-b]pyridine, which can be synthesized via the cyclization of 2-amino-3-hydroxypyridine with 2-nitrobenzaldehyde. evitachem.com The subsequent step, a standard procedure in organic synthesis, would be the reduction of the nitro group to an amine, yielding the target compound.
Current academic research on this and similar systems is proceeding along several key trajectories:
As a Synthetic Intermediate: The primary amino group on the phenyl ring of this compound is a versatile functional handle. It can be readily modified to create a diverse library of more complex molecules. For example, it can undergo amide bond formation with various carboxylic acids or react with isocyanates to form ureas. nih.gov This allows for systematic structural modifications to explore structure-activity relationships (SAR) for specific biological targets. The synthesis of thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors, for instance, involved the amide formation of a similar aniline (B41778) intermediate. nih.gov
Exploration of Intrinsic Biological Activity: The core structure itself may possess valuable biological properties. Given that various oxazolo[5,4-b]pyridine derivatives have shown potent activities, this compound is a candidate for screening in various biological assays. Its structural similarity to known kinase inhibitors makes it a person of interest for evaluation against panels of protein kinases relevant to oncology and inflammatory diseases.
Development of Novel Synthetic Methodologies: The ongoing pursuit of more efficient, cost-effective, and environmentally friendly synthetic routes remains a key research area. researchgate.net Investigations may focus on catalyst development, microwave-assisted synthesis, or multi-component reactions to streamline the production of this and related compounds.
| Research Trajectory | Description | Potential Outcome |
|---|---|---|
| Medicinal Chemistry | Use as a scaffold for creating libraries of derivatives via modification of the aminophenyl group. | Identification of novel lead compounds for drug discovery (e.g., kinase inhibitors, anticancer agents). |
| Synthetic Chemistry | Development of optimized, high-yield synthetic routes to the core structure. | More efficient and sustainable production methods for academic and industrial research. |
| Materials Science | Investigation of photophysical properties for applications in organic electronics (OLEDs, sensors). | Discovery of new functional materials with tailored electronic and optical properties. |
Structure
3D Structure
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-([1,3]oxazolo[5,4-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C12H9N3O/c13-9-5-2-1-4-8(9)11-15-10-6-3-7-14-12(10)16-11/h1-7H,13H2 |
InChI Key |
ROSPPPIOUHZZDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)N=CC=C3)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Aminophenyl Oxazolo 5,4 B Pyridine and Its Derivatives
Traditional Approaches to the Oxazolo[5,4-b]pyridine (B1602731) Core Structure
The formation of the fused oxazolo[5,4-b]pyridine ring system is a key step in the synthesis of the target molecule. Several classical methods have been employed to achieve this, each utilizing different precursors and reaction conditions.
A frequently utilized method for the synthesis of the oxazolo[5,4-b]pyridine core involves the condensation of 2- or 3-aminohydroxypyridines with carboxylic acid derivatives. researchgate.net This approach typically requires acidic conditions and elevated temperatures to facilitate the cyclization. researchgate.net
One specific example is the reaction of 3-aminopyridine-2(1H)-ones with cyclic anhydrides of dicarboxylic acids. In this one-step process, the initially formed monoamide undergoes an intramolecular cyclization to yield the corresponding oxazolo[5,4-b]pyridine derivative. researchgate.net For instance, the reaction of 3-amino-5,7-dimethylpyridin-2(1H)-one with succinic anhydride (B1165640) in refluxing acetic acid for 10 hours yields 3-(5,7-dimethyloxazolo[5,4-b]pyridin-2-yl)propanoic acid in 53% yield. researchgate.net
| 3-Aminopyridin-2(1H)-one Derivative | Anhydride | Product | Yield (%) |
|---|---|---|---|
| 3-amino-5,7-dimethylpyridin-2(1H)-one | Succinic anhydride | 3-(5,7-Dimethyloxazolo[5,4-b]pyridin-2-yl)propanoic acid | 53 |
| 3-amino-7-(4-methoxyphenyl)-5-methylpyridin-2(1H)-one | Succinic anhydride | 3-(7-(4-Methoxyphenyl)-5-methyloxazolo[5,4-b]pyridin-2-yl)propanoic acid | 61 |
| 3-amino-5-methyl-7-(thiophen-2-yl)pyridin-2(1H)-one | Glutaric anhydride | 4-(5-Methyl-7-(thiophen-2-yl)oxazolo[5,4-b]pyridin-2-yl)butanoic acid | 52 |
Polyphosphoric acid (PPA) and its ester analogs like polyphosphoric acid trimethylsilylester (PPSE) are widely used as condensing and cyclizing agents in organic synthesis. researchgate.net These reagents are effective in promoting the formation of the oxazole (B20620) ring in the synthesis of oxazolo[5,4-b]pyridines. researchgate.net This method typically involves heating a mixture of an aminohydroxypyridine with a carboxylic acid in the presence of PPA at elevated temperatures. researchgate.net For example, the synthesis of 2-substituted oxazolo[4,5-b]pyridines has been achieved by heating 5-bromo-3-hydroxy-2-aminopyridine with various carboxylic acids in the presence of PPA or PPSE. researchgate.net While this method is commonly cited for the construction of the broader oxazolopyridine family, specific examples detailing the synthesis of the oxazolo[5,4-b]pyridine isomer under these conditions are less frequently documented in readily available literature.
The use of halogenated aminopyridines as starting materials provides another synthetic avenue to the oxazolo[5,4-b]pyridine core. One approach involves the reaction of these precursors with reagents such as trimethylsilyl (B98337) polyphosphate ether or polyphosphoric acid. researchgate.net While this strategy is established for the synthesis of oxazolopyridines, specific and detailed examples for the construction of the oxazolo[5,4-b]pyridine scaffold are not as prevalent in the literature as for its isomers. For the analogous thiazolo[5,4-b]pyridine (B1319707) system, a synthetic route starting from 3-amino-5-bromo-2-chloropyridine (B1291305) has been described. nih.gov This suggests that appropriately substituted halogenated aminopyridines could serve as viable precursors for the oxazolo[5,4-b]pyridine ring system, although this remains a less explored pathway.
Intramolecular cyclization is a powerful strategy for the formation of heterocyclic rings. In the context of oxazolo[5,4-b]pyridines, this can be achieved by first forming an intermediate that contains the necessary functionalities poised for ring closure.
A notable example involves the acylation of 3-amino-pyridin-2(1H)-ones to form N-acyl derivatives, which are then cyclized. For instance, the reaction of 3-amino-pyridin-2(1H)-one derivatives with chloroacetyl chloride or benzoyl chloride yields the corresponding chloroacetamide or benzamide (B126) intermediates. These intermediates can then undergo intramolecular cyclization upon treatment with phosphorus oxychloride (POCl₃) to afford the 2-substituted oxazolo[5,4-b]pyridines. researchgate.net
| Precursor | Product | Yield (%) |
|---|---|---|
| N-(5,7-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-2-chloroacetamide | 2-(Chloromethyl)-5,7-dimethyloxazolo[5,4-b]pyridine | Not Reported |
| N-(7-(4-methoxyphenyl)-5-methyl-2-oxo-1,2-dihydropyridin-3-yl)benzamide | 7-(4-Methoxyphenyl)-5-methyl-2-phenyloxazolo[5,4-b]pyridine | Not Reported |
Another pathway that falls under this category is the spontaneous intramolecular cyclization of monoamides formed during the reaction of 3-aminopyridine-2(1H)-ones with dicarboxylic acid anhydrides, as detailed in section 2.1.1. researchgate.net
Specific Synthesis of 2-(2-Aminophenyl)oxazolo[5,4-b]pyridine
The synthesis of the title compound, this compound, requires the introduction of the 2-aminophenyl group at the 2-position of the oxazolo[5,4-b]pyridine core. This is typically achieved by first introducing a nitro-substituted phenyl group and then reducing the nitro functionality to an amine.
The most direct route to this compound involves the chemical reduction of its nitro precursor, 2-(2-Nitrophenyl)oxazolo[5,4-b]pyridine. The synthesis of this precursor can be accomplished by the condensation of 2-amino-3-hydroxypyridine (B21099) with 2-nitrobenzaldehyde.
Once the nitro-substituted compound is obtained, the nitro group can be reduced to an amine using various established methods for the reduction of aromatic nitro compounds. Common reducing agents for this transformation include metals in acidic media, such as iron in acetic acid or hydrochloric acid, and tin(II) chloride. nih.govnih.gov For the closely related synthesis of 5-(3-amino-2-methylphenyl)thiazolo[5,4-b]pyridin-2-amine, the reduction of the corresponding nitro compound was successfully carried out using iron powder and ammonium (B1175870) chloride in a mixture of THF, methanol (B129727), and water at 70°C, affording the amino derivative in 80% yield. nih.gov A similar approach, for example using iron powder in acetic acid, is a viable method for the reduction of 2-(2-Nitrophenyl)oxazolo[5,4-b]pyridine to yield the desired this compound. nih.gov
| Starting Material | Reducing Agents | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| tert-butyl (5-(2-methyl-5-nitrophenyl)thiazolo[5,4-b]pyridin-2-yl)carbamate | Iron powder, NH₄Cl | THF/MeOH/H₂O | 70 | tert-butyl (5-(3-amino-2-methylphenyl)thiazolo[5,4-b]pyridin-2-yl)carbamate | 80 |
Advanced and Optimized Synthetic Techniques
Modern synthetic chemistry has introduced several innovative techniques that successfully address the limitations of classical methods for preparing oxazolo[5,4-b]pyridines. These approaches include microwave-assisted protocols, the development of efficient one-pot reactions, and the application of novel catalytic systems.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, while frequently leading to higher product yields and purity. mdpi.commdpi.com This technology allows for rapid, uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of side products. nih.gov
In the context of oxazolopyridine synthesis, microwave irradiation has been effectively employed to produce 2-aryloxazolo[4,5-b]pyridines. One such method involves the condensation reaction of 2-amino-3-hydroxypyridine and benzoyl chlorides under solvent-free conditions, facilitated by a basic nano-catalyst. oiccpress.com This approach highlights the dual benefits of microwave technology and heterogeneous catalysis, resulting in short reaction times, high yields, and a simplified work-up procedure. oiccpress.com The efficiency of microwave-assisted synthesis is often attributed to its ability to rapidly achieve the necessary activation energy for chemical transformations, a process that is less efficient with conventional heating. nih.gov
| Method | Reaction Time | Yield | Key Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis (General) | Minutes | High to Excellent | Rapid heating, reduced side products, improved yields | nih.govmdpi.com |
| Microwave-Assisted Synthesis of 2-aryloxazolo[4,5-b]pyridines | Short | High | Solvent-free conditions, simple work-up | oiccpress.com |
| Conventional Heating | Hours to Days | Variable to Low | Standard laboratory equipment | researchgate.netbuketov.edu.kz |
One notable one-step method involves the reaction of 3-aminopyridine-2(1H)-ones with cyclic anhydrides of dicarboxylic acids, such as succinic or glutaric anhydride. researchgate.netbuketov.edu.kz In this process, the initial acylation of the aminopyridone forms a monoamide intermediate, which then undergoes spontaneous intramolecular cyclization to yield the desired oxazolo[5,4-b]pyridine derivative featuring an aliphatic carboxylic acid linker. researchgate.netbuketov.edu.kz This reaction is typically performed by heating the reactants in acetic acid. buketov.edu.kz This strategy provides a direct and efficient route to valuable derivatives that can be used for further functionalization. researchgate.netbuketov.edu.kz
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
|---|---|---|---|---|
| 3-amino-5,7-dimethypyridin-2(1H)-one | Succinic anhydride | 3-(5,7-Dimethyloxazolo[5,4-b]pyridin-2-yl)propanoic acid | 53% | buketov.edu.kz |
| 3-aminopyridine-2(1H)-one derivatives | Dicarboxylic acid anhydrides | Oxazolo[5,4-b]pyridines with carboxylic acid linker | High | researchgate.netbuketov.edu.kz |
Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with greater efficiency and selectivity. For the synthesis of oxazolo[5,4-b]pyridines and related heterocycles, various catalytic systems have been explored.
Gold catalysis has been successfully applied to the synthesis of the core oxazole ring. A gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles provides a mild and scalable route to fully-substituted oxazoles. nih.gov This methodology proceeds through a nitrene transfer process, demonstrating the unique reactivity of gold catalysts in forming heterocyclic systems. nih.gov
Heterogeneous nano-catalysts also offer significant advantages, including ease of separation and reusability. For instance, amino-functionalized SBA-15 (SBA-Pr-NH2) has been used as an efficient and recyclable basic nano-catalyst for the one-pot synthesis of 2-aryloxazolo[4,5-b]pyridines. oiccpress.com
Palladium catalysis is widely used for constructing complex molecules. Suzuki cross-coupling reactions, employing catalysts like Pd(dppf)Cl2, are instrumental in forming key carbon-carbon bonds necessary for building precursors to fused pyridine (B92270) systems, such as thiazolo[5,4-b]pyridines. nih.gov
These catalytic methods provide versatile and powerful tools for constructing the oxazolo[5,4-b]pyridine scaffold with high degrees of control and efficiency.
Synthetic Challenges and Reaction Optimization Strategies
The synthesis of oxazolo[5,4-b]pyridines is not without its difficulties. Traditional methods are often plagued by issues that necessitate the development of robust optimization strategies.
A primary challenge in the synthesis of oxazolo[5,4-b]pyridines is the reliance on harsh reaction conditions. researchgate.netbuketov.edu.kz Many classical methods require high temperatures and the use of strong acids, such as polyphosphoric acid, to facilitate the necessary condensation and cyclization steps. researchgate.net These severe conditions can limit the scope of the reaction by being incompatible with sensitive functional groups and can lead to the degradation of products. buketov.edu.kz
Furthermore, these reactions often require lengthy reaction times, sometimes extending over many hours, which decreases throughput and energy efficiency. researchgate.netbuketov.edu.kzbuketov.edu.kz The optimization strategies discussed previously directly combat these issues. Microwave-assisted synthesis, for example, drastically shortens reaction times from hours to minutes. mdpi.comoiccpress.com The development of one-pot procedures, such as the reaction between 3-aminopyridones and dicarboxylic acid anhydrides, also represents an optimization that can proceed under less severe conditions than traditional multi-step approaches. researchgate.netbuketov.edu.kz
Low yields and the formation of side-products are significant hurdles in the synthesis of oxazolo[5,4-b]pyridines. researchgate.netbuketov.edu.kz The concurrent formation of impurities complicates the purification process, often requiring extensive chromatography, which leads to product loss and increased costs.
Mitigation of Unwanted Side Product Formation
The synthesis of this compound and its derivatives can be complicated by the formation of unwanted side products, which can lower the yield and purity of the desired compound. researchgate.net Traditional synthetic routes for oxazolo[5,4-b]pyridines often involve harsh reaction conditions and long reaction times, which can contribute to the generation of impurities. researchgate.net Therefore, various strategies have been developed to mitigate the formation of these side products, focusing on the optimization of reaction conditions and the implementation of effective purification techniques.
One of the primary strategies to minimize side product formation is the optimization of the reaction conditions. This includes careful selection of solvents, catalysts, temperature, and reaction time. For instance, in the synthesis of related 2-aryloxazolo[4,5-b]pyridines, it was observed that conducting the reaction under reflux conditions led to the formation of both the desired product and a significant amount of the acylated intermediate. sid.ir In contrast, the use of microwave irradiation has been shown to be a highly effective method for reducing unwanted byproducts. mdpi.com Microwave-assisted synthesis often leads to shorter reaction times, cleaner reaction profiles, and higher yields of the desired product, without the formation of side products like benzoic acids which can occur under conventional heating. sid.irmdpi.com
The choice of catalyst and reaction medium also plays a crucial role. For example, the use of amino-functionalized SBA-15 (SBA-Pr-NH2) as a basic nano-catalyst in a solvent-free microwave-assisted synthesis of 2-aryloxazolo[4,5-b]pyridines resulted in excellent yields and high purity of the final products. sid.ir This method avoids the use of hazardous organic solvents and simplifies the work-up procedure, further reducing the chances of introducing impurities. sid.ir
In addition to optimizing reaction conditions, effective purification methods are essential for removing any side products that may have formed. Column chromatography over silica (B1680970) gel is a widely used technique to isolate and purify oxazolo[5,4-b]pyridine derivatives from crude reaction mixtures. nih.govnih.gov The selection of an appropriate eluent system is critical for achieving good separation of the desired product from any impurities.
Furthermore, monitoring the progress of the reaction using techniques such as thin-layer chromatography (TLC) is a standard practice to ensure that the reaction is stopped at the optimal time, preventing the formation of degradation products or other unwanted side reactions. nih.gov After the reaction is complete, a typical work-up procedure may involve washing the organic layer with brine and drying over an anhydrous salt like magnesium sulfate (B86663) before concentration under reduced pressure. nih.gov
A comparison of different synthetic conditions for a related oxazolopyridine synthesis is presented in the table below, illustrating the impact of the chosen methodology on product distribution.
| Entry | Method | Conditions | Product Ratio (Acylated:Oxazolopyridine) | Reference |
| 1 | Conventional Heating | Reflux | 60:37 | sid.ir |
| 2 | Microwave Irradiation | Solvent-free, SBA-Pr-NH2 | Not Observed:High Yield | sid.ir |
This data clearly demonstrates that the application of modern synthetic techniques like microwave-assisted synthesis can significantly mitigate the formation of unwanted side products, leading to a cleaner and more efficient synthesis of the target compounds.
Chemical Reactivity and Transformations of 2 2 Aminophenyl Oxazolo 5,4 B Pyridine
Electrophilic Substitution Reactions on the Oxazolo[5,4-b]pyridine (B1602731) System
The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, which directs incoming electrophiles primarily to the 3- and 5-positions. quimicaorganica.org However, in the fused oxazolo[5,4-b]pyridine system, the electron-donating nature of the fused oxazole (B20620) ring can activate the pyridine moiety to a certain extent.
Detailed studies on the isomeric 2-diethylaminooxazolo[4,5-b]pyridine system have shown that electrophilic substitution occurs with high regioselectivity. tandfonline.comtandfonline.com In this analogous system, the fused 2-aminooxazole ring provides sufficient activation for electrophilic attack to proceed readily on the pyridine ring. tandfonline.com Reactions such as nitration (using nitric acid/sulfuric acid) and halogenation (using N-chlorosuccinimide or N-bromosuccinimide) consistently result in substitution at the C-6 position. tandfonline.com
By analogy, it is predicted that electrophilic attack on the 2-(2-Aminophenyl)oxazolo[5,4-b]pyridine core would also be directed to the pyridine ring, likely at positions electronically activated by the fused oxazole ring and influenced by the substitution pattern. The presence of the 2-aminophenyl group further complicates the reactivity, as the exocyclic amino group is also a potential site for electrophilic attack and its activating effect could influence the regiochemical outcome on the heterocyclic system.
Table 1: Predicted Electrophilic Substitution Reactions on the Oxazolo[5,4-b]pyridine Core Based on analogous reactions with the oxazolo[4,5-b]pyridine (B1248351) system.
| Reaction | Reagent | Predicted Position of Substitution | Predicted Product |
| Nitration | HNO₃/H₂SO₄ | C-6 | 2-(2-Aminophenyl)-6-nitrooxazolo[5,4-b]pyridine |
| Bromination | NBS/CHCl₃ | C-6 | 2-(2-Aminophenyl)-6-bromooxazolo[5,4-b]pyridine |
| Chlorination | NCS/CHCl₃ | C-6 | 2-(2-Aminophenyl)-6-chlorooxazolo[5,4-b]pyridine |
Nucleophilic Substitution Reactions Directed at the Pyridine Moiety
Nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring typically require the presence of a good leaving group (such as a halide) at an activated position, usually C-2 or C-4. quimicaorganica.org For the oxazolo[5,4-b]pyridine system, such reactions are most feasible on derivatives that have been pre-functionalized with a suitable leaving group.
A key strategy for modifying the pyridine moiety involves palladium-catalyzed cross-coupling reactions. For instance, in the closely related thiazolo[5,4-b]pyridine (B1319707) series, bromo-substituted derivatives serve as effective substrates for Suzuki coupling reactions. nih.gov A bromo group at the 5-position of the thiazolo[5,4-b]pyridine scaffold can be coupled with various aryl borates to introduce new heterocyclic substituents. nih.gov This demonstrates that a halogenated oxazolo[5,4-b]pyridine could similarly undergo cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups onto the pyridine ring.
Another approach involves the direct nucleophilic displacement of a leaving group. While less common on the unsubstituted ring, the presence of activating groups can facilitate such transformations. For example, the synthesis of related isoxazolo[4,5-b]pyridines can proceed via an intramolecular nucleophilic substitution of a nitro group on a pyridine precursor. nih.gov This highlights the potential for nucleophilic attack on the pyridine ring when it is sufficiently electron-deficient.
Derivatization at the Aminophenyl Substituent
The primary amino group on the phenyl substituent is a highly versatile functional handle for a wide range of derivatization reactions.
The exocyclic primary amine of this compound can be readily acylated to form the corresponding amides. This reaction is commonly employed in the synthesis of related heterocyclic systems to introduce a variety of substituents. For example, the aniline (B41778) intermediate in the synthesis of thiazolo[5,4-b]pyridine derivatives undergoes amide formation with numerous carboxylic acids using standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov
Similarly, benzoylation of the aminophenyl group can be achieved by reacting the parent compound with benzoyl chloride in the presence of a base like pyridine. This reaction would yield N-(2-(oxazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, introducing a benzoyl moiety that can alter the compound's steric and electronic properties.
The primary aromatic amine of the aminophenyl substituent is an ideal substrate for diazotization. This classic reaction involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. unb.canih.gov This intermediate is typically highly reactive and is used immediately in the subsequent step. nih.gov
The resulting diazonium salt is a potent electrophile that can react with electron-rich aromatic compounds, such as phenols, naphthols, or anilines, in an electrophilic aromatic substitution reaction known as azo coupling. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net This process leads to the formation of an azo compound, characterized by the -N=N- functional group, which often results in highly colored molecules known as azo dyes. nih.govnih.gov Coupling the diazotized this compound with a coupling partner like 2-naphthol (B1666908) would produce a complex azo chromophore, tethering the heterocyclic system to a naphthyl group via an azo bridge.
Table 2: Representative Azo Coupling Reaction
| Diazonium Salt Precursor | Coupling Partner | Reaction Conditions | Product Type |
| This compound | 2-Naphthol | 1. NaNO₂, HCl (0-5°C) 2. NaOH, 2-Naphthol | Heterocyclic Azo Dye |
The oxazolo[5,4-b]pyridine system contains two nitrogen atoms: one in the oxazole ring (N-3) and one in the pyridine ring (N-4). The pyridine nitrogen is basic and nucleophilic, making it susceptible to quaternization by reaction with alkyl halides. The oxazole nitrogen, being part of an aromatic system and adjacent to an oxygen atom, is significantly less basic and generally does not undergo quaternization.
The reactivity of the pyridine nitrogen is well-established, and quaternization is a common reaction for pyridine and its derivatives. The reaction involves the treatment of the heterocycle with an electrophile such as methyl iodide or benzyl (B1604629) bromide, leading to the formation of a pyridinium (B92312) salt. This transformation introduces a positive charge into the heterocyclic system, which can significantly alter its physical properties and biological activity. The reactivity of nitrogen atoms in related oxazolopyridine systems has been noted, particularly in the context of alkylation. researchgate.net
Functional Group Transformations and Manipulations
Beyond direct derivatization, the functional groups on the this compound molecule can be interconverted. A key transformation is the reduction of a nitro group to form the primary amine. In the synthesis of analogous thiazolo[5,4-b]pyridine inhibitors, a key step involves the reduction of a nitrophenyl group attached to the heterocyclic core to an aminophenyl group using reagents like iron powder in the presence of ammonium (B1175870) chloride. nih.gov This highlights that the precursor to the title compound, 2-(2-Nitrophenyl)oxazolo[5,4-b]pyridine, can be readily converted to the target amine, and this transformation is a crucial step in many synthetic routes.
Conversely, the amino group itself can be transformed. For instance, the 6-amino derivative of the isomeric 2-diethylaminooxazolo[4,5-b]pyridine, formed by the reduction of the corresponding 6-nitro compound, can be further elaborated using standard methods to build more complex structures. tandfonline.comtandfonline.com This suggests that the aminophenyl group on the target molecule can serve as a starting point for further synthetic manipulations beyond the simple derivatizations discussed previously.
Catalytic Reduction of Nitrile Groups to Amines
The conversion of a nitrile (-CN) functionality, if present on the aminophenyl ring of the title compound, to a primary amine (-CH₂NH₂) is a pivotal transformation in synthetic organic chemistry. This reduction is typically achieved through catalytic hydrogenation, a method widely recognized for its efficiency and atom economy.
Catalytic Systems and Reaction Conditions:
A range of transition metal catalysts are effective for the hydrogenation of aromatic nitriles. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, primarily to avoid the formation of secondary and tertiary amines as byproducts. nih.gov
Commonly employed catalysts include:
Palladium-based catalysts: Palladium on carbon (Pd/C) is a versatile and frequently used catalyst. nih.gov The hydrogenation is often carried out in a solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. The pressure of hydrogen gas and the reaction temperature are key parameters that can be optimized to enhance the reaction rate and selectivity.
Nickel-based catalysts: Raney nickel is another effective catalyst for nitrile reduction. It is often used in alcoholic solvents, sometimes with the addition of ammonia (B1221849) to suppress the formation of secondary amines.
Ruthenium-based catalysts: Homogeneous ruthenium complexes have also demonstrated high activity and selectivity in the reduction of nitriles. researchgate.net
Research Findings:
While specific studies on the catalytic reduction of a nitrile group on this compound are not extensively documented, a wealth of research on the reduction of aromatic nitriles provides a strong basis for predicting its reactivity. The presence of the aminophenyl group may influence the reaction. The amino group (-NH₂) is a coordinating group and could potentially interact with the metal catalyst. This interaction might either enhance or hinder the catalytic activity, depending on the specific catalyst and conditions.
For instance, in the hydrogenation of aminonitriles, the basicity of the amino group can sometimes lead to catalyst deactivation. However, appropriate choice of solvent and additives can mitigate these effects. The electronic nature of the oxazolo[5,4-b]pyridine scaffold would also play a role, influencing the electron density at the nitrile group and thereby its susceptibility to reduction.
Interactive Data Table: General Conditions for Catalytic Nitrile Reduction
| Catalyst | Typical Solvent | Temperature (°C) | Hydrogen Pressure (atm) | Selectivity for Primary Amine |
| Palladium on Carbon (Pd/C) | Ethanol, Methanol | 25-100 | 1-50 | Good to Excellent |
| Raney Nickel | Ethanol/Ammonia | 50-150 | 10-100 | Good to Excellent |
| Ruthenium Complexes | Various organic solvents | 50-120 | 10-80 | Excellent |
Note: The conditions presented are general and would require optimization for the specific substrate.
Carbon-Carbon Coupling Reactions (e.g., Heck Reaction) for Chain Introduction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orglibretexts.org This reaction is instrumental for introducing new carbon chains onto aromatic and heteroaromatic scaffolds, such as the oxazolo[5,4-b]pyridine core.
Mechanism and Key Components:
The catalytic cycle of the Heck reaction generally involves:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl or vinyl halide to form a palladium(II) species.
Alkene Insertion (Syn-addition): The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond.
Beta-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond and forming a palladium-hydride species.
Reductive Elimination: The palladium-hydride species eliminates HX (where X is the halide) in the presence of a base, regenerating the palladium(0) catalyst. libretexts.org
Application to the Oxazolo[5,4-b]pyridine Scaffold:
To perform a Heck reaction on the this compound scaffold, a leaving group such as a bromine or iodine atom would need to be present on one of the rings. The pyridine ring of the oxazolopyridine system is generally electron-deficient, which can influence the reactivity of attached halides.
Research Findings:
While direct examples of the Heck reaction on this compound are scarce in the literature, studies on related heterocyclic systems provide valuable insights. For instance, palladium-catalyzed cross-coupling reactions on thiazolo[5,4-b]pyridine derivatives have been successfully employed to introduce various substituents. nih.gov The regioselectivity of the Heck reaction on the oxazolo[5,4-b]pyridine core would be influenced by the position of the halide and the electronic nature of the substituents present on the rings. The amino group on the phenyl ring could also play a role, potentially influencing the catalyst's activity through coordination.
Interactive Data Table: Typical Heck Reaction Components
| Component | Role | Examples |
| Palladium Catalyst | Facilitates the C-C bond formation | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Ligand | Stabilizes the palladium catalyst and influences reactivity | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine |
| Base | Neutralizes the HX formed during the reaction | Triethylamine (NEt₃), Potassium carbonate (K₂CO₃) |
| Solvent | Provides the reaction medium | Acetonitrile, Dimethylformamide (DMF), Toluene |
General Reactivity of Substituents on Ring Carbon and Nitrogen Atoms within the Scaffold
The reactivity of the this compound scaffold is dictated by the interplay of its constituent rings.
Pyridine Ring:
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes the carbon atoms of the pyridine ring susceptible to nucleophilic aromatic substitution , particularly at positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). mdpi.com The presence of electron-withdrawing groups on the pyridine ring would further enhance its electrophilicity and facilitate nucleophilic attack. beilstein-journals.org Conversely, the pyridine ring is generally deactivated towards electrophilic aromatic substitution , which would preferentially occur at the C-3 and C-5 positions if forced under harsh conditions.
Oxazole Ring:
The oxazole ring is a five-membered heterocycle containing both oxygen and nitrogen. It is generally considered to be relatively stable. The reactivity of the oxazole ring itself towards substitution is lower compared to the pyridine and phenyl rings.
Phenyl Ring and Amino Substituent:
The phenyl ring is substituted with an amino group, which is a strong activating group and ortho-, para-director for electrophilic aromatic substitution . Therefore, electrophilic attack would be directed to the positions ortho and para to the amino group. The amino group itself can undergo a variety of reactions, such as acylation, alkylation, and diazotization, providing a handle for further functionalization. The nucleophilicity of the amino group can also influence reactions at other parts of the molecule, for example, by coordinating to metal catalysts.
Nitrogen Atoms:
The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The nitrogen atom in the oxazole ring is significantly less basic. The reactivity of the amino group's nitrogen has been discussed above.
Based on a comprehensive search, detailed experimental data focusing specifically on the photophysical and prototropic properties of "this compound" is not available in the provided search results. The existing literature extensively covers related but structurally distinct compounds, such as the isomer 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP) and other derivatives. researchgate.netrsc.org
While the study of these related compounds provides a general framework for understanding the behavior of oxazolopyridine systems, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these analogues. The specific spectral characteristics (absorption/emission maxima), quantum yields, and precise protonation centers are highly dependent on the exact molecular structure, including the isomeric form of the oxazolopyridine core and the position and nature of the substituents on the phenyl ring.
Therefore, it is not possible to generate the requested article with the required level of specific, scientifically accurate data and data tables for "this compound" as this information is not present in the search results.
Spectroscopic and Computational Investigations of Oxazolo 5,4 B Pyridine Systems
Quantum Chemical Calculations and Theoretical Modeling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic and structural properties of oxazolopyridine systems. These computational methods allow for the calculation of various molecular properties, including ground and excited state geometries, ionization energies, electron affinities, and thermodynamic properties. nih.gov By modeling the molecule in silico, researchers can gain insights that are difficult or impossible to obtain through experimental means alone.
Theoretical models are crucial for interpreting complex spectroscopic data. For instance, calculations can help assign vibrational frequencies observed in infrared and Raman spectra, predict the outcomes of chemical reactions by determining activation energies, and understand the nature of noncovalent interactions that govern molecular recognition. nih.gov
A key aspect of the photophysics of many oxazolopyridine derivatives is the phenomenon of Intramolecular Charge Transfer (ICT). Upon absorption of light, an electron can be promoted from a molecular orbital primarily located on one part of the molecule (the electron donor) to another orbital centered on a different part (the electron acceptor). This charge separation in the excited state is a critical determinant of the molecule's fluorescence properties.
Quantum chemical studies have been used to explain charge transfer excitations in related oxazolo[4,5-b]pyridine (B1248351) systems. researchgate.net These calculations can map the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which correspond to the electron donor and acceptor regions, respectively. The degree of spatial separation between the HOMO and LUMO provides a quantitative measure of the charge transfer character of an electronic transition. For many dye molecules based on the oxazolo[4,5-b]pyridine ring, the introduction of electron-donating and electron-withdrawing groups leads to fluorescence with a strong charge transfer character. researchgate.net Theoretical methods can analyze the one-electron transition density matrix to provide a wealth of information about the excited state, including its position, spatial extent, and intrinsic structure, allowing for the differentiation between excitonic and charge-transfer interactions. researchgate.net
Theoretical modeling is a powerful tool for predicting the spectroscopic properties of oxazolopyridine derivatives before they are synthesized. By calculating the energy difference between the ground and excited states, it is possible to estimate the absorption and emission wavelengths (λ_max) of a molecule. researchgate.net These predictions can guide synthetic efforts toward compounds with desired optical properties, such as specific fluorescence colors.
Computational studies on oxazolo[4,5-b]pyridine derivatives have shown that theoretical methods can feasibly predict absorption and emission spectra. researchgate.net Furthermore, these models can account for the influence of the solvent environment on the spectra, a phenomenon known as solvatochromism. The table below illustrates the relationship between key computational outputs and the experimental spectroscopic properties they help predict.
| Computational Parameter | Predicted Spectroscopic Property | Experimental Technique |
| Energy Gap (ΔE) between S₀ and S₁ states | Maximum Absorption Wavelength (λ_max) | UV-Vis Spectroscopy |
| Excited State Geometry and Relaxation Energy | Stokes Shift | UV-Vis & Fluorescence Spectroscopy |
| Change in Dipole Moment upon Excitation | Solvatochromism (Solvent effects on spectra) | Spectroscopic measurements in various solvents |
| Vibrational Frequencies | Infrared and Raman peak positions | IR & Raman Spectroscopy |
This table provides a conceptual overview of how quantum chemical calculations are used to predict and interpret experimental spectroscopic data.
Molecular Docking and In Silico Analysis for Ligand-Target Interactions
Beyond understanding their intrinsic properties, computational methods are vital for evaluating the potential of oxazolo[5,4-b]pyridine (B1602731) derivatives as therapeutic agents. Molecular docking is an in silico technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or nucleic acid (receptor). nih.gov This analysis provides insights into the binding affinity and interaction patterns, which are crucial for drug design.
In silico analyses encompass a range of computational methods, including docking, pharmacophore modeling, and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, to assess the druglikeness of a compound. nih.govmdpi.com
In one study, the potential anti-inflammatory activity of newly synthesized carboxylic derivatives of oxazolo[5,4-b]pyridine was evaluated using molecular docking. researchgate.net The compounds were docked into the active site of the Prostaglandin synthase-2 (cyclooxygenase-2 or COX-2) enzyme, a key target for anti-inflammatory drugs. researchgate.net The results, summarized in the table below, showed that several derivatives exhibited higher binding affinities compared to the reference drug, diclofenac, suggesting they are promising candidates for further investigation. researchgate.net
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference Drug (Diclofenac) Binding Affinity (kcal/mol) |
| 11b | Prostaglandin synthase-2 (1CX2) | -9.0 | -8.7 |
| 12b | Prostaglandin synthase-2 (1CX2) | -9.2 | -8.7 |
| 13b | Prostaglandin synthase-2 (1CX2) | -9.4 | -8.7 |
| 14b | Prostaglandin synthase-2 (1CX2) | -9.1 | -8.7 |
Data sourced from a study on carboxylic derivatives of oxazolo[5,4-b]pyridine, showing their predicted binding affinities to the COX-2 enzyme active site. researchgate.net
Similarly, docking studies on the isomeric oxazolo[5,4-d]pyrimidine (B1261902) scaffold identified potent inhibitory activity towards human vascular endothelial growth factor receptor-2 (VEGFR-2), a target in cancer therapy. mdpi.com In another study, oxazolo[4,5-b]pyridine derivatives were investigated as potential inhibitors of DNA gyrase, an attractive target for new antibacterial drugs. rsc.org These examples highlight the utility of molecular docking and in silico analysis in identifying potential biological targets for the oxazolopyridine scaffold and guiding the development of new therapeutic agents. mdpi.comresearchgate.netrsc.org
Structure Activity Relationship Sar Studies of Oxazolo 5,4 B Pyridine Derivatives
Impact of Substituent Patterns on Chemical Behavior and Interactions
The chemical behavior of the oxazolo[5,4-b]pyridine (B1602731) scaffold is highly sensitive to the nature and position of its substituents. The introduction of different functional groups can significantly alter the electronic properties of the molecule, which in turn affects its interactions with biological targets. nih.gov For the related oxazolo[4,5-b]pyridine (B1248351) scaffold, it has been observed that the addition of both electron-donating and electron-withdrawing groups can lead to an increase in the ground and excited state dipole moments. researchgate.netresearchgate.net This alteration of electronic distribution is fundamental to the molecule's reactivity and its ability to form noncovalent interactions, such as hydrogen bonds and van der Waals forces, with molecular targets. mdpi.com
Studies on analogous heterocyclic systems, such as thiazolo[5,4-b]pyridines, have demonstrated that specific substituent patterns are crucial for potent biological activity. For instance, the presence of a sulfonamide functionality was found to be important for inhibitory activity against phosphoinositide 3-kinase (PI3K). nih.gov Further analysis through molecular docking revealed that the N-heterocyclic core of these molecules is directly involved in binding to the kinase through key hydrogen bond interactions. nih.gov The electronic properties of the substituent directly influence the strength of cation-π interactions, with electron-rich π-systems leading to more attractive interactions. nih.gov This highlights the profound impact that substituent patterns have on the fundamental forces governing molecular recognition.
Correlation of Specific Structural Modifications with Altered Chemical Properties
Specific structural modifications to the oxazolopyridine core are directly correlated with changes in the molecule's chemical and photophysical properties. Research on oxazolo[5,4-b]quinoline derivatives, which share a similar structural framework, has shown that the position and nature of substituents significantly influence absorption and emission characteristics. researchgate.net
For example, the placement of methoxy (B1213986) groups at different positions on the quinoline (B57606) ring system leads to distinct photophysical outcomes. A 6,8-dimethoxy substitution pattern was found to provide a balance of high fluorescence quantum yield and a moderate Stokes shift. In contrast, a 5,8-dimethoxy substitution resulted in a large Stokes shift and emission at a longer wavelength. researchgate.net Furthermore, the incorporation of a trifluoromethyl group at the C-9 position was identified as a critical feature for maintaining strong fluorescence. researchgate.net These findings demonstrate a clear and predictable relationship between specific structural alterations and the resulting photophysical properties of the molecule.
Similarly, in studies of thiazolo[5,4-b]pyridine (B1319707) derivatives as PI3K inhibitors, specific modifications to a sulfonamide moiety led to quantifiable changes in inhibitory potency. The data below illustrates this correlation.
| Compound ID | Structural Modification (Sulfonamide Group) | PI3Kα Inhibitory Activity (IC₅₀) |
|---|---|---|
| Compound A | 2,4-difluorophenyl sulfonamide | 3.6 nM |
| Compound B (19b) | 2-chloro-4-fluorophenyl sulfonamide | 4.6 nM |
| Compound C (19c) | 5-chlorothiophene-2-sulfonamide (B1586055) | 8.0 nM |
This table showcases how specific substitutions on the sulfonamide group of a thiazolo[5,4-b]pyridine scaffold correlate with changes in biological activity, as measured by IC₅₀ values against the PI3Kα enzyme. Data sourced from a study on potent phosphoinositide 3-kinase inhibitors. nih.gov
Influence of Aromatic versus Aliphatic Substituents on Scaffold Activity
The choice between aromatic and aliphatic substituents on the oxazolopyridine scaffold can have a dramatic effect on biological activity. For the related oxazolo[5,4-d]pyrimidine (B1261902) core, SAR studies have indicated that an aromatic substituent at the C(2) position is generally more favorable for certain activities than an aliphatic one. mdpi.com The rigid planarity and π-electron systems of aromatic rings can facilitate stronger binding interactions, such as π-π stacking, within the active sites of biological targets.
Conversely, studies on other positions of the scaffold highlight the nuanced role of aliphatic chains. In a series of oxazolo[5,4-d]pyrimidines, the cytotoxic activity was found to be dependent on the length and functionality of aliphatic amino chains at the C(7) position. mdpi.comnih.gov Compounds with short aliphatic substituents (one to three carbons) showed weak or no cytotoxic activity. mdpi.comnih.gov Similarly, the presence of a terminal proton-donating hydroxyl group on the aliphatic chain was also found to be responsible for a lack of activity. mdpi.com This suggests that lipophilicity and the absence of certain functional groups on the aliphatic chain are critical factors.
| Compound Series | Substituent Type at C(7) | Observed Cytotoxic Activity |
|---|---|---|
| 3a, 3b, 3c | Short aliphatic chains (1-3 carbons) | Weak or no activity |
| 3h, 3i | Aliphatic chain with terminal -OH group | No activity |
| 3d, 3e | Longer, lipophilic aliphatic chains (butyl, pentyl) | Improved activity |
This table summarizes the influence of different aliphatic substituents at the C(7) position on the cytotoxic activity of oxazolo[5,4-d]pyrimidine derivatives. mdpi.com
Role of Halogen Atom Incorporation (e.g., Fluorine) in Modulating Molecular Characteristics
The incorporation of halogen atoms, such as fluorine and chlorine, is a widely used strategy in medicinal chemistry to modulate the molecular characteristics of a scaffold. Halogens can alter a compound's lipophilicity, metabolic stability, and electronic properties, thereby influencing its activity and pharmacokinetic profile.
In the context of oxazolopyridine-related structures, halogenation has proven to be a beneficial modification. For a series of benzoxazoles, the introduction of a chlorine atom at the 5-position resulted in derivatives with increased potency. researchgate.net Similarly, SAR analysis of oxazolo[5,4-d]pyrimidine derivatives revealed that a phenyl ring at the C(2) position substituted with a 4-chloro atom was preferred for antiproliferative activity. mdpi.com
The strategic placement of halogens on substituents has also yielded highly potent compounds. As previously noted in section 5.2, thiazolo[5,4-b]pyridine derivatives featuring a 2-chloro-4-fluorophenyl sulfonamide or a 5-chlorothiophene-2-sulfonamide group displayed nanomolar inhibitory activity against PI3Kα. nih.gov This underscores the critical role that halogen atoms play in fine-tuning molecular interactions and enhancing the biological potency of the core scaffold.
| Scaffold | Halogen Modification | Impact on Molecular Characteristics |
|---|---|---|
| Benzoxazole | 5-Chloro substitution | Increased potency researchgate.net |
| Oxazolo[5,4-d]pyrimidine | 4-Chloro substitution on C(2)-phenyl ring | Preferred for antiproliferative activity mdpi.com |
| Thiazolo[5,4-b]pyridine | Chloro- and fluoro-substitution on sulfonamide moiety | Potent (nanomolar) inhibitory activity nih.gov |
This table illustrates the role of halogen incorporation in enhancing the biological activity of oxazolopyridine-related heterocyclic systems.
Mechanistic Insights into Reactions Involving the Oxazolo 5,4 B Pyridine Scaffold
Elucidation of Mechanistic Pathways for Cyclization Reactions
The formation of the oxazolo[5,4-b]pyridine (B1602731) ring system can be achieved through various cyclization strategies. A common and effective method involves the intramolecular cyclization of a suitable precursor, such as an N-(3-hydroxypyridin-2-yl)benzamide derivative.
A plausible mechanistic pathway for the acid-catalyzed cyclization to form the oxazolo[5,4-b]pyridine ring is initiated by the protonation of the amide carbonyl oxygen . This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.
The subsequent key step is the intramolecular nucleophilic attack by the hydroxyl group of the pyridine (B92270) ring onto the activated carbonyl carbon. This attack leads to the formation of a tetrahedral intermediate.
Following the formation of the tetrahedral intermediate, a proton transfer occurs from the hydroxyl group to the nitrogen of the amide. This is followed by the elimination of a water molecule , leading to the formation of a resonance-stabilized cationic intermediate.
| Step | Description | Intermediate |
| 1 | Protonation of the amide carbonyl oxygen | Protonated amide |
| 2 | Intramolecular nucleophilic attack by the pyridinol hydroxyl group | Tetrahedral intermediate |
| 3 | Proton transfer and elimination of water | Cationic intermediate |
| 4 | Deprotonation | Oxazolo[5,4-b]pyridine |
Detailed Understanding of Catalyzed Reaction Mechanisms (e.g., Gold-Catalyzed Processes)
Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the synthesis of various heterocyclic compounds, including those with the oxazolo[5,4-b]pyridine scaffold. The catalytic cycle of such reactions typically involves the activation of a C-C triple bond by the gold catalyst.
In a hypothetical gold-catalyzed synthesis of a 2-substituted oxazolo[5,4-b]pyridine from a 2-amino-3-(alkynyl-oxy)pyridine precursor, the mechanism is proposed to proceed as follows:
Coordination of Gold(I) to the Alkyne: The catalytic cycle begins with the coordination of the gold(I) catalyst to the alkyne moiety of the substrate. This coordination activates the alkyne, making it more susceptible to nucleophilic attack.
Intramolecular Nucleophilic Attack: The amino group on the pyridine ring then acts as an intramolecular nucleophile, attacking the activated alkyne. This step can proceed via a 5-endo-dig or 6-exo-dig cyclization, depending on the specific substrate and reaction conditions, leading to the formation of a vinyl-gold intermediate.
Protodeauration/Rearrangement: The vinyl-gold intermediate can then undergo protodeauration, where a proton source in the reaction medium replaces the gold catalyst, yielding the final product and regenerating the active gold catalyst for the next cycle. Alternatively, the intermediate may undergo further rearrangement before the final product is released.
The efficiency and regioselectivity of these gold-catalyzed reactions are often influenced by the nature of the ligands on the gold catalyst and the specific reaction conditions employed.
Exploration of Intramolecular Cyclization Mechanisms (e.g., Monoamide Transformations)
The intramolecular cyclization of monoamides is a direct and efficient route to the oxazolo[5,4-b]pyridine core. For instance, the acylation of 3-aminopyridine-2(1H)-ones with dicarboxylic acid anhydrides leads to the formation of monoamides that can subsequently cyclize. nih.gov
The mechanism of this intramolecular cyclization of the monoamide intermediate is analogous to the general acid-catalyzed cyclization described in section 6.1. The reaction is typically promoted by dehydrating agents or by heating.
The key steps involve:
Activation of the carbonyl group of the newly formed amide. This can be achieved through protonation in the presence of an acid or through the formation of a more reactive species with a dehydrating agent.
Intramolecular nucleophilic attack from the enolic oxygen of the pyridinone ring onto the activated carbonyl carbon.
Elimination of a water molecule to form the fused oxazole (B20620) ring.
This transformation highlights a versatile synthetic strategy where the oxazolo[5,4-b]pyridine scaffold is constructed from readily available starting materials in a straightforward manner.
| Starting Materials | Key Intermediate | Product |
| 3-Aminopyridine-2(1H)-one and Dicarboxylic Anhydride (B1165640) | Monoamide | Oxazolo[5,4-b]pyridine derivative |
Investigation of Proton Transfer Mechanisms in Ground and Excited Electronic States
Molecules containing a proton donor and a proton acceptor in close proximity can exhibit intramolecular proton transfer (ESIPT) in the excited state. For derivatives of the oxazolo[5,4-b]pyridine scaffold, such as those with a 2-(2-hydroxyphenyl) substituent, this phenomenon is well-documented. researchgate.net While direct studies on 2-(2-aminophenyl)oxazolo[5,4-b]pyridine are limited, the principles of ESIPT observed in the hydroxyphenyl analogue provide a strong basis for understanding its behavior.
In the ground state (S₀) , the molecule exists predominantly in its enol-like form, with the proton located on the amino group of the 2-phenyl substituent. An intramolecular hydrogen bond exists between one of the N-H protons and the nitrogen atom of the oxazole ring.
Upon photoexcitation to the first excited singlet state (S₁) , a significant redistribution of electron density occurs. The acidity of the amino group and the basicity of the oxazole nitrogen are enhanced. This change in electronic structure drives an ultrafast intramolecular proton transfer from the amino group to the oxazole nitrogen.
This proton transfer leads to the formation of an excited-state keto-like tautomer, which is energetically more favorable in the excited state. This tautomer is responsible for a characteristic large Stokes-shifted fluorescence emission. The molecule then returns to the ground state, where the proton rapidly transfers back to the amino group, completing the photocycle.
Advanced Research Directions and Future Perspectives in Oxazolo 5,4 B Pyridine Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Scaffold Diversification
The evolution of synthetic organic chemistry presents new opportunities for creating libraries of oxazolo[5,4-b]pyridine (B1602731) derivatives with greater efficiency and environmental consideration. Traditional methods for the synthesis of related scaffolds often suffer from limitations such as harsh reaction conditions, extended reaction times, and low yields. researchgate.net Modern strategies aim to overcome these challenges through catalysis, one-pot procedures, and energy-efficient techniques.
A significant advancement is the use of catalyst-mediated one-pot condensation reactions. For instance, silica-supported perchloric acid (HClO₄•SiO₂) has been effectively used to catalyze the condensation between 2-amino-3-hydroxy pyridine (B92270) and various substituted benzoic acids, providing a straightforward route to 2-phenyloxazolo[4,5-b]pyridine (B2659608) derivatives. nih.gov Another innovative one-step method involves the acylation of 3-aminopyridine-2(1H)-ones with cyclic anhydrides, which proceeds through an initial monoamide that undergoes intramolecular cyclization to yield oxazolo[5,4-b]pyridine derivatives carrying an aliphatic carboxylic group. researchgate.net
Furthermore, multicomponent reactions (MCRs) are gaining prominence for their ability to construct complex molecules in a single step from three or more starting materials. Microwave-assisted MCRs, in particular, offer a convenient and rapid pathway to substituted isoxazolo[5,4-b]pyridines. researchgate.net For diversification of the core scaffold, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable tools for introducing a wide array of aryl or heteroaryl substituents at specific positions, as demonstrated in the synthesis of thiazolo[5,4-b]pyridine (B1319707) analogues. nih.govnih.gov The development of transition-metal-free, one-pot methods further contributes to the goals of sustainable chemistry. mdpi.com
Table 1: Comparison of Modern Synthetic Methodologies for Oxazolo[5,4-b]pyridine and Related Scaffolds
| Methodology | Key Features | Catalyst/Reagent | Scaffold Type | Reference |
|---|---|---|---|---|
| One-Pot Condensation | Heterogeneous catalysis, simple procedure | HClO₄•SiO₂ | 2-(Phenyl)oxazolo[4,5-b]pyridine | nih.gov |
| Intramolecular Cyclization | One-step, improved yields over traditional methods | Cyclic anhydrides | Oxazolo[5,4-b]pyridine | researchgate.net |
| Microwave-Assisted MCR | Three-component, rapid synthesis | Microwave irradiation | Isoxazolo[5,4-b]pyridine | researchgate.net |
| Suzuki Cross-Coupling | High functional group tolerance, scaffold diversification | Palladium catalysts | Thiazolo[5,4-b]pyridine | nih.govnih.gov |
| Transition-Metal-Free Cyclization | One-pot, sustainable, good to excellent yields | None | Oxazolo[3,2-a]pyrimidin-7-one | mdpi.com |
Exploration of Advanced Spectroscopic Techniques for Enhanced Molecular Characterization
Unambiguous structural elucidation is critical for understanding the properties and functions of novel oxazolo[5,4-b]pyridine derivatives. While standard spectroscopic methods remain the foundation of characterization, advanced techniques provide deeper insights into molecular geometry and electronic structure.
The primary toolkit for characterization includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, which are used to confirm the core structure and substitution patterns of newly synthesized compounds. mdpi.com High-Resolution Mass Spectrometry (HRMS) is particularly crucial for providing exact mass measurements, which confirms the elemental composition of the target molecules. nih.gov
For complex derivatives, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are invaluable for assigning specific proton and carbon signals and establishing connectivity within the molecule. The definitive confirmation of a molecule's three-dimensional structure in the solid state is achieved through single-crystal X-ray crystallography. nih.govmdpi.com This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which are essential for understanding crystal packing and can inform structure-based drug design. nih.govmdpi.com
Table 2: Spectroscopic Techniques for the Characterization of Oxazolo[5,4-b]pyridine Derivatives
| Technique | Type of Information Provided | Application Example | Reference |
|---|---|---|---|
| ¹H and ¹³C NMR | Carbon-hydrogen framework, chemical environment of nuclei | Confirmation of core structure and substituent placement | mdpi.commdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula | Unambiguous confirmation of molecular formula | nih.gov |
| Fourier-Transform Infrared (FT-IR) | Presence of specific functional groups | Identification of carbonyl, amine, or other key bonds | mdpi.com |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, angles, intermolecular interactions | Definitive structural proof and analysis of crystal packing | nih.govmdpi.com |
Application of State-of-the-Art Computational Chemistry for Predictive Design and Mechanistic Understanding
Computational chemistry has become an indispensable tool in modern chemical research, accelerating the discovery process by predicting molecular properties and elucidating complex reaction mechanisms. neuroquantology.com Its application in the context of oxazolo[5,4-b]pyridine chemistry allows for the rational design of new molecules with desired biological activities and the optimization of their synthetic routes.
Predictive Design: Molecular docking is a widely used computational technique to predict how a ligand binds to the active site of a protein. This method has been extensively applied to oxazolo[5,4-b]pyridine and related scaffolds to predict their binding affinity and interaction patterns with various biological targets, including vascular endothelial growth factor receptor-2 (VEGFR-2), DNA gyrase, and phosphoinositide 3-kinase (PI3Kα). mdpi.comnih.govrsc.org These in silico studies help prioritize compounds for synthesis and identify key structural features responsible for biological activity. nih.gov Beyond docking, Density Functional Theory (DFT) calculations are employed to determine electronic properties such as HOMO-LUMO energy gaps, which can correlate with the reactivity and stability of the molecules. rsc.org
Mechanistic Understanding: Computational methods, particularly DFT, are powerful tools for mapping the potential energy surfaces of chemical reactions. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, researchers can gain a detailed understanding of reaction pathways. nih.govrsc.org This knowledge can be used to explain experimental observations, such as product selectivity, and to optimize reaction conditions for higher yields and purity. For example, detailed computational studies on complex multi-step reactions have successfully elucidated the operative mechanisms and explained observed diastereoselectivities. nih.gov Applying these methods to the synthesis of oxazolo[5,4-b]pyridines can lead to more efficient and predictable synthetic protocols.
Table 3: Computational Studies on Oxazolo[5,4-b]pyridine and Related Heterocycles
| Application | Computational Method | Target/System | Key Findings | Reference |
|---|---|---|---|---|
| Predictive Binding | Molecular Docking | VEGFR-2 | Prediction of binding mode and free energies of binding | mdpi.com |
| Predictive Binding | Molecular Docking | PI3Kα | Identification of key hydrogen bond interactions in the ATP binding pocket | nih.gov |
| Electronic Properties | DFT/B3LYP | 2-(substituted)oxazolo[4,5-b]pyridines | Calculation of HOMO-LUMO gaps to correlate with antimicrobial activity | rsc.org |
| Mechanistic Study | DFT (B3LYP/6-311+G(d,p)) | Julia-Kocienski Olefination | Elucidation of a complex multistep reaction pathway, locating all intermediates and transition states | nih.gov |
Rational Design and Synthesis of Functionally Tailored Oxazolo[5,4-b]pyridine Derivatives for Targeted Research
The convergence of predictive computational modeling and advanced synthetic methodologies enables the rational design and synthesis of functionally tailored oxazolo[5,4-b]pyridine derivatives. This approach moves beyond random screening, allowing for the creation of molecules precision-engineered to interact with a specific biological target or to possess desired material properties.
The process typically begins with the identification of a biological target, such as a protein kinase involved in a disease pathway. nih.govnih.gov Computational tools like virtual screening and molecular docking are then used to design a focused library of candidate molecules predicted to have high binding affinity. nih.gov Structure-activity relationship (SAR) studies from previous generations of compounds provide crucial guidance for these designs. nih.gov For instance, the design of potent thiazolo[5,4-b]pyridine inhibitors of PI3K was achieved by strategically splicing pharmacophores from known inhibitors. nih.gov Similarly, X-ray co-crystal structures of target proteins can reveal specific pockets that can be exploited, guiding the design of novel substituents to enhance potency and selectivity. nih.gov
Once designed, these tailored derivatives are synthesized using the most efficient and versatile methods available, such as Suzuki cross-coupling or multicomponent reactions, to allow for rapid access to the target compounds. nih.govmdpi.com Subsequent biological evaluation feeds back into the design cycle, allowing for iterative refinement and optimization of the lead compounds. This integrated strategy has proven successful in developing potent and selective inhibitors for targets such as EGFR-TK, c-KIT, and RAF/VEGFR2, demonstrating the power of rational design in modern drug discovery. nih.govnih.govnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2-Aminophenyl)oxazolo[5,4-b]pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of 2-aminopyridine derivatives with carboxylic acids or activated acylating agents. For example, Ghosez’ reagent (chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) is used to activate carboxylic acids, followed by coupling with 3-amino-2,6-difluoropyridine to form intermediates like 11a (Scheme 1 in ). Parallel library synthesis via automated flow reactors can optimize conditions (temperature, solvent, stoichiometry) to enhance yield (≥45%) and purity (≥95%) .
Q. Which spectroscopic techniques are critical for structural characterization of oxazolo[5,4-b]pyridine derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for confirming the core structure and substituents. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) using software like OLEX2 resolves bond angles and packing interactions . Infrared (IR) spectroscopy identifies functional groups (e.g., amine, oxazole) via stretching frequencies (e.g., N-H ~3300 cm⁻¹) .
Q. What biological activities are associated with oxazolo[5,4-b]pyridine derivatives in preclinical studies?
- Methodological Answer : These compounds exhibit antimicrobial, anti-inflammatory, and enzyme-modulating properties. For instance, 2-aryloxazolo[5,4-b]pyridines show antibacterial activity against E. coli (MIC: 4–16 µg/mL) via in vitro broth microdilution assays . Anti-inflammatory effects are linked to COX-2 inhibition, validated through enzymatic assays and molecular docking .
Advanced Research Questions
Q. How can computational methods like DFT optimize the electronic properties of this compound for target-specific applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, electron-withdrawing substituents (e.g., -CF₃) lower LUMO energy, enhancing electrophilicity. Hirshfeld surface analysis identifies non-covalent interactions (e.g., π-π stacking) critical for protein binding .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for oxazolo[5,4-b]pyridine derivatives?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability). To address this:
- Perform hepatic microsomal assays to assess metabolic degradation.
- Use quantitative structure-activity relationship (QSAR) models to prioritize derivatives with balanced logP (2–4) and polar surface area (<80 Ų) for improved bioavailability .
Q. How does the introduction of fluorine or trifluoromethyl groups affect the photophysical properties of oxazolo[5,4-b]pyridine derivatives?
- Methodological Answer : Fluorination enhances fluorescence quantum yields (Φ) by reducing non-radiative decay. For example, 5-fluoro-2-aryloxazolo[5,4-b]pyridines exhibit Φ = 0.3–0.5 in ethanol due to rigidified π-conjugation. Solvatochromic shifts in polar solvents (Δλ ~20 nm) confirm intramolecular charge transfer (ICT) .
Q. What are the challenges in synthesizing enantiomerically pure oxazolo[5,4-b]pyridine derivatives, and how can they be addressed?
- Methodological Answer : Racemization during cyclization is a key issue. Solutions include:
- Chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry.
- Asymmetric catalysis using Pd-BINAP complexes for Suzuki-Miyaura couplings (ee >90%) .
Q. Why do some oxazolo[5,4-b]pyridine derivatives show bell-shaped dose-response curves in enzyme activation assays (e.g., NAMPT)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
